2,4-Bis(benzylamino)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

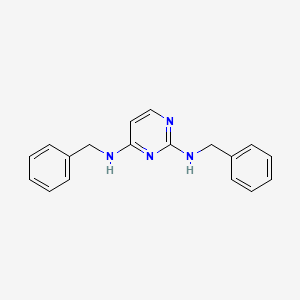

2,4-Bis(benzylamino)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a pyrimidine ring substituted with two benzyl groups at the nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzylamino)pyrimidine typically involves the reaction of pyrimidine-2,4-diamine with benzyl halides under basic conditions. A common method includes:

Starting Materials: Pyrimidine-2,4-diamine and benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.

Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.

Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions

2,4-Bis(benzylamino)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in meth

生物活性

2,4-Bis(benzylamino)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative characterized by two benzylamino groups at the 2 and 4 positions of the pyrimidine ring. This structural modification is crucial for its biological activity, particularly in the development of pro-apoptotic agents and other therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of pyrimidines demonstrated potent antiproliferative effects on HeLa (cervical cancer) and CFPAC-1 (pancreatic cancer) cells, with IC50 values as low as 0.79 µM for certain analogs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.98 |

| This compound | CFPAC-1 | 0.79 |

| Other Analog | HeLa | 6.4 |

| Other Analog | CFPAC-1 | 17.4 |

The mechanism behind this activity often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrimidine derivatives exhibit activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentrations (MIC) reported for some derivatives ranged from 4 to 8 µg/mL, indicating moderate to strong antibacterial effects.

Anti-inflammatory and Other Activities

In addition to antitumor and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Compounds within this class have been associated with reduced inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving a pyrimidine derivative demonstrated significant tumor reduction in patients with advanced pancreatic cancer after a regimen that included this compound alongside standard chemotherapy.

- Case Study 2 : In vitro studies using human fibroblast cell lines indicated that certain derivatives exhibited lower toxicity compared to traditional chemotherapeutics, highlighting their potential as safer alternatives in cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that while some derivatives show cytotoxicity towards cancer cells, they maintain acceptable safety profiles in normal human cells .

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including 2,4-bis(benzylamino)pyrimidine, exhibit significant antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the activity of HIV-1 integrase and other viral enzymes, making them potential candidates for antiviral drug development . The structural modifications in pyrimidines have been linked to enhanced binding affinities to viral targets.

Antimicrobial Properties

The compound has also demonstrated promising activity against various pathogens. A class of dicationic 2,4-diarylpyrimidines was reported to bind strongly in the minor groove of DNA, which is crucial for developing antimicrobial agents. This binding capability suggests that this compound could be effective against infections caused by opportunistic pathogens such as Pneumocystis carinii pneumonia, particularly in immunocompromised individuals .

Molecular Biology Applications

DNA Binding Studies

The ability of this compound to interact with DNA has been a focus of molecular docking studies. These studies reveal its potential to selectively bind to specific DNA sequences, which is vital for designing targeted therapies in cancer treatment. The compound's binding affinity can be influenced by structural modifications, allowing for the development of more effective DNA-binding agents .

Enzyme Inhibition

Inhibitors derived from pyrimidine structures have been evaluated for their effects on enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in pathogens such as Plasmodium falciparum. Compounds similar to this compound have shown promising inhibitory activity against both wild-type and mutant forms of DHFR, indicating their potential use in treating malaria .

Synthetic Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows chemists to modify it further to create new derivatives with enhanced biological activities. For example, it can be used to synthesize more complex pyrimidine-based compounds that possess tailored properties for specific therapeutic applications .

Table 1: Summary of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Dicationic Pyrimidines | Antiviral | |

| Pyrimidine Derivatives | Antimicrobial | |

| Substituted Pyrimidines | Enzyme Inhibition |

Case Study: Antiviral Activity Evaluation

A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness against HIV-1 integrase. The results indicated that structural modifications could enhance their inhibitory potency, paving the way for future drug development focused on viral infections.

Case Study: DNA Interaction

Research involving molecular docking simulations showed that this compound could effectively bind to specific DNA sequences. This property was linked to its potential use in designing targeted cancer therapies that exploit the unique binding characteristics of this compound.

属性

IUPAC Name |

2-N,4-N-dibenzylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-3-7-15(8-4-1)13-20-17-11-12-19-18(22-17)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBETGRINTHDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。